molecular formula C7H11ClF3N B13456091 rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13456091
M. Wt: 201.62 g/mol
InChI Key: DJVCKFODIFXGLV-IBTYICNHSA-N
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Description

rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride: is a synthetic compound known for its unique bicyclic structure. It contains a trifluoromethyl group and an azabicyclo heptane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azabicyclo Heptane Ring: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane
  • rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrobromide

Uniqueness

rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific trifluoromethyl group and azabicyclo heptane ring structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

(1S,6R)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-4-5(6)2-1-3-11-6;/h5,11H,1-4H2;1H/t5-,6+;/m1./s1

InChI Key

DJVCKFODIFXGLV-IBTYICNHSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@]2(NC1)C(F)(F)F.Cl

Canonical SMILES

C1CC2CC2(NC1)C(F)(F)F.Cl

Origin of Product

United States

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